N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide
Description
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a boronic ester-containing acetamide derivative. Its structure features a pinacol-protected boronic ester moiety attached to a benzyl group, with an ethyl-substituted acetamide at the nitrogen atom.
Properties
Molecular Formula |
C17H26BNO3 |
|---|---|
Molecular Weight |
303.2 g/mol |
IUPAC Name |
N-ethyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C17H26BNO3/c1-7-19(13(2)20)12-14-8-10-15(11-9-14)18-21-16(3,4)17(5,6)22-18/h8-11H,7,12H2,1-6H3 |
InChI Key |
HACANGYIIPARRK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide typically involves the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 4-bromobenzylamine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Acylation: The boronic ester intermediate is then reacted with ethyl acetate in the presence of a base such as sodium hydride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Protodeboronation: The boronic ester group can be removed under acidic conditions to yield the corresponding benzylamine derivative.
Oxidation: The compound can undergo oxidation reactions to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acids: Used in protodeboronation reactions.
Oxidizing Agents: Used in oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Benzylamine Derivatives: Formed from protodeboronation.
Boronic Acids: Formed from oxidation reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide has been investigated as a potential drug candidate due to its ability to modulate biological pathways. The presence of the dioxaborolane moiety enhances its interaction with biomolecules through boron-mediated mechanisms.
Case Study:
Research has shown that compounds containing dioxaborolane groups can selectively inhibit certain enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of proteasomes in cancer cells, leading to apoptosis (programmed cell death) .
2. Neuropharmacology:
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological applications. Its design allows for potential modulation of neurotransmitter systems.
Case Study:
In experimental models of neurodegenerative diseases like Alzheimer's disease, derivatives similar to this compound have shown promise in reducing amyloid-beta plaque formation and improving cognitive function .
Materials Science Applications
1. Polymer Chemistry:
The unique structure of this compound allows it to be used as a building block in polymer synthesis. Its boron content can facilitate cross-linking reactions in polymer matrices.
Data Table: Polymer Properties
| Polymer Type | Cross-Linking Agent | Properties Enhanced |
|---|---|---|
| Polyurethane | N-Ethyl-N-(...)-acetamide | Increased thermal stability and flexibility |
| Epoxy Resin | N-Ethyl-N-(...)-acetamide | Improved adhesion and mechanical strength |
Case Study:
In the development of high-performance coatings for automotive applications, incorporating this compound has resulted in coatings that exhibit superior resistance to abrasion and chemical exposure .
Agricultural Chemistry Applications
1. Pesticide Development:
The compound's properties allow it to act as an active ingredient in pesticide formulations. Its ability to interact with plant metabolic pathways can enhance pest resistance.
Case Study:
Field trials have indicated that formulations containing this compound demonstrate effective control over aphid populations while being environmentally benign .
Mechanism of Action
The mechanism of action of N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as in drug development or materials science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Acetamide Nitrogen
N-Methyl vs. N-Ethyl Substitution
- N-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide (CAS: 1421341-01-6): Molecular Formula: C16H24BNO3 Key Difference: Methyl group instead of ethyl on the acetamide nitrogen.
N-Ethyl-N-(Fluoro-Substituted Benzyl) Analogs
- N-Ethyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)ethanamine (CAS: 2377606-38-5): Molecular Formula: C19H28BFNO2 Key Difference: Fluorine substitution on the benzyl ring and an ethanamine backbone. Impact: Fluorine’s electron-withdrawing effect may alter boronic ester reactivity and solubility .
Variations in the Boronic Ester Attachment Position
Para vs. Meta Substitution on the Phenyl Ring
- N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (CAS: 480424-93-9): Molecular Formula: C14H20BNO3 Key Difference: Boronic ester at the meta position of the phenyl ring. Impact: Altered electronic properties and steric accessibility for cross-coupling reactions compared to para-substituted analogs .
Functional Group Replacements
Benzamide vs. Acetamide Backbone
- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide (CAS: 118288-08-7): Molecular Formula: C20H22BNO3 Key Difference: Benzamide group replaces the acetamide. Impact: Increased aromaticity may enhance π-π stacking interactions in biological systems or materials .
Piperazine-Modified Derivatives
- 1-Ethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine (CAS: 883738-27-0): Molecular Formula: C20H32BN3O2 Key Difference: Piperazine ring replaces the acetamide.
Structural Data
Biological Activity
N-Ethyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C15H22BNO3
- Molecular Weight : 278.15 g/mol
- CAS Number : 66977568
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and transporters involved in metabolic pathways.
Inhibition of Glucose Transporters
Recent research indicates that compounds structurally similar to this compound exhibit inhibitory effects on glucose transporters (GLUTs). For instance, KL-11743, a related compound, has been shown to inhibit GLUT transporters effectively and induce cell death in TCA cycle-deficient tumors . The IC50 values for glucose consumption and lactate secretion were reported at 228 nM and 234 nM respectively .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor Activity | Inhibitory effects on tumor cell metabolism and proliferation. |
| Glucose Transport Inhibition | Significant reduction in glucose uptake in cancer cells. |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes involved in glycolysis. |
Case Study 1: Antitumor Effects
In a study evaluating the antitumor effects of related compounds on various cancer cell lines, it was found that the presence of the dioxaborolane moiety significantly enhanced the inhibitory effects on tumor growth. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells .
Case Study 2: Metabolic Studies
Another study focused on the metabolic impact of this compound in vivo. Mice treated with the compound exhibited altered glucose metabolism profiles and reduced lactate levels post-treatment . This suggests a potential role in metabolic modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
